molecular formula C12H14N2OS B2415432 N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide CAS No. 1226439-45-7

N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide

Cat. No.: B2415432
CAS No.: 1226439-45-7
M. Wt: 234.32
InChI Key: VPRFUKZZMBGDTG-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide is a compound that features a pyrrole ring and a thiophene ring connected by a propyl chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrole and thiophene rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the positions on the pyrrole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole and thiophene rings.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Halogenated derivatives at specific positions on the rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide would depend on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-pyrrol-1-yl)propyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-(3-(1H-pyrrol-1-yl)propyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide is unique due to the presence of both pyrrole and thiophene rings, which may confer distinct electronic and steric properties compared to similar compounds.

Properties

IUPAC Name

N-(3-pyrrol-1-ylpropyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c15-12(11-5-3-10-16-11)13-6-4-9-14-7-1-2-8-14/h1-3,5,7-8,10H,4,6,9H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRFUKZZMBGDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCNC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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